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The table below summarizes key experimental data comparing the toxicity of AFB1 and STC.

Toxicity Aflatoxin B1 Sterigmatocystin Experimental Citati
itation

Parameter (AFB1) (STC) Context

Carcinogenicity Group 1 Group 2B (Possibly Human health hazard [1] [2]

Classification (Carcinogenic to carcinogenic to assessment

(IARC) humans) humans)

In vitro 16.9 uM 7.3 UM 48-hour exposure; [3]

Cytotoxicity (ICso) HepG2 cells (SRB

In vitro Mutagenic
Potency

Primary
Mutational
Signature

Stronger, dose-
dependent
increase

GC-TA
transversions with
hotspots in 5'-

Weaker, modest
increase

GC - TA transversions,
more uniform,

assay)

Mouse Embryo
Fibroblasts (MEFS)
with metabolic
activation

High-resolution
duplex sequencing in
MEFs

[4] [5]

[4] [8]
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Toxicity Aflatoxin B1 Sterigmatocystin Experimental St
Parameter (AFB1) (STC) Context

CGC-3'and 5'- resembles oxidative

CGG-3' stress
Acute Oral ~6 mg/kg bw ~60 mg/kg bw In vivo acute toxicity [1]
Toxicity (LDso in study
rats)
In vivo Slight DNA No significant Wistar rat model [6] [7]

Genotoxicity
(Liver)

Dependency on
Metabolic
Activation

damage (strand
breaks) detected

High (potent
cytotoxicity and
mutagenicity post-
activation)

genotoxicity detected
under tested conditions

Moderate (shows
baseline toxicity
without activation)

Detailed Experimental Protocols

(Comet assay); STC
dosed at 20 mg/kg
bw, AFB1 at 0.25
mg/kg bw

Mouse Embryo
Fibroblasts (MEFS)
with S9 fraction

[4] [8]

To ensure the reproducibility of the data cited above, here are the methodologies for the key experiments.

¢ Cell Culture and Cytotoxicity (SRB Assay)

o Cell Model: Human hepatoma HepG2 cells.

o Culture Conditions: Maintained in DMEM with 10% fetal bovine serum at 37°C in a 5% CO:
atmosphere.

o Toxin Exposure: Cells were treated with AFB1 or STC (dissolved in DMSO) for 24 or 48 hours.

o Viability Measurement: After treatment, cells were fixed with cold trichloroacetic acid (TCA)
and stained with Sulforhodamine B (SRB) dye. The bound dye was solubilized, and optical

density was measured at 490 nm to determine cell density and calculate the inhibitory

concentration (ICso) [3].

¢ In vitro Mutagenicity and Mutational Spectrum Analysis

o Cell Model: gptA C57BL/6J mouse embryo fibroblasts (MEFsS).
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o Metabolic Activation: A microsomal activation system (S9 fraction from rat liver with NADPH)
was used to bioactivate the mycotoxins.

o Exposure: Cells were treated with a range of concentrations of AFB1 (0-0.5 uM) or STC (0-0.2
UM) for a set period.

o Mutation Analysis: Mutant frequency was calculated by counting resistant colonies. For high-
resolution mutational spectra, genomic DNA from mutants was sequenced using duplex
sequencing technology, and mutations were catalogued by type and sequence context [4] [5].

¢ In vivo Genotoxicity Assessment (Comet Assay)

o Animal Model: Wistar rats.

o Dosing: Animals received a single oral dose of STC (20 mg/kg body weight), AFB1 (0.25 mg/kg
body weight), a mixture, or a vehicle control (corn oil).

o Tissue Sampling: Liver and kidney tissues were collected at 3 and 24 hours post-dosing.

o DNA Damage Measurement: Single-cell suspensions from tissues were embedded in agarose
on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions
(standard comet assay) or treated with the enzyme Formamidopyrimidine DNA glycosylase
(Fpg-modified comet assay) to detect specific DNA lesions. DNA damage was quantified by
visual scoring of comet tails [6] [7].

Molecular Mechanisms of Action

AFB1 and STC share a core genotoxic mechanism but differ in their efficiency and secondary pathways, as

illustrated below.
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The diagram above shows the shared and distinct pathways. The key mechanistic differences are:

e Structural and Metabolic Efficiency: Although both mycotoxins are metabolized into reactive
epoxides that form N7-guanine DNA adducts (AFB1-N7-Gua and STC-N7-Gua), the structural
differences—particularly AFB1's puckered cyclopentenone ring versus STC's planar xanthone ring—
influence the efficiency of this process and the resulting mutational fingerprint [4] [5]. AFB1 generally

exhibits greater mutagenic potency.

¢ Role of Oxidative Stress: Evidence suggests that STC's toxicity may be more strongly linked to the
induction of oxidative stress, which can lead to mitochondrial dysfunction and apoptosis, potentially
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independent of its direct DNA-binding activity [1] [2]. This is consistent with its mutational spectrum
resembling that of oxidative damage [4].

Key Insights for Researchers

e Context is Critical: The relative toxicity of STC versus AFBL1 is not absolute. STC can appear more
cytotoxic in some short-term in vitro assays [3], while AFB1 is consistently more mutagenic and
carcinogenic in long-term and in vivo studies [4] [1].

¢ Regulatory Disparity: AFB1 is subject to strict global regulations, while STC is less stringently
controlled, primarily due to a historical lack of data. Recent findings and its classification as a Group
2B carcinogen highlight the need for increased monitoring and risk assessment [8] [2].

e Co-exposure Risk: Since these toxins can co-occur in food and feed, understanding their combined
effects is essential. Current data suggests an additive interaction in inducing apoptosis [3], but more
research on mixture toxicity is needed.

Need Custom Synthesis?
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To cite this document: Smolecule. [sterigmatocystin vs aflatoxin B1 toxicity comparison]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b543960#sterigmatocystin-

vs-aflatoxin-b1-toxicity-comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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